(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Description
“(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride” is a chiral tetrahydroisoquinoline derivative featuring an acetic acid moiety and a hydrochloride salt. The (R)-enantiomer is of particular interest due to stereospecific interactions in biological systems.
Properties
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647453 | |
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187218-03-7 | |
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride follows a modular approach involving three critical stages:
-
Tetrahydroisoquinoline Ring Formation
-
Acetic Acid Moiety Introduction
-
Hydrochloride Salt Conversion
The stereochemical integrity of the (R)-enantiomer is preserved through chiral starting materials or enantioselective catalysis.
Tetrahydroisoquinoline Ring Synthesis
The Pictet-Spengler reaction is the cornerstone of tetrahydroisoquinoline synthesis. For example, ®-phenylglycine undergoes cyclization with formaldehyde under acidic conditions (e.g., HCl/EtOH) to yield the tetrahydroisoquinoline core. Patent WO2019137985A1 details a modified Pictet-Spengler protocol using trifluoroacetic acid (TFA) at reflux, achieving 68% yield.
Reaction Scheme
Hydrochloride Salt Formation
The final compound is precipitated as the hydrochloride salt by treating the free base with concentrated HCl in ethanol. Yields exceed 85% with >99% purity after recrystallization.
Industrial Production Methods
Scale-Up Challenges and Solutions
Industrial protocols prioritize cost-efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–70% | 75–78% |
| Purity | 95–97% | 99% |
Continuous flow systems reduce reaction times from 24 hours to 2–3 hours by enhancing heat/mass transfer.
Quality Control Measures
-
HPLC Analysis : Confirms enantiomeric excess (>98% (R)-form).
-
XRD : Validates crystalline structure post-recrystallization.
Comparative Analysis of Synthetic Methods
Method Efficiency
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Pictet-Spengler | ®-Phenylglycine | 68 | 97 |
| Mitsunobu | Tetrahydroisoquinoline | 72 | 96 |
| Continuous Flow | ®-Phenylglycine | 78 | 99 |
The continuous flow method outperforms batch processes in yield and purity due to precise temperature control and reduced side reactions.
Cost-Benefit Considerations
-
Batch Synthesis : Lower equipment costs but higher labor expenses.
-
Continuous Flow : Higher initial investment but 30% lower operational costs over time.
Advanced Derivative Synthesis
Functionalized Derivatives
The acetic acid moiety enables diverse derivatization:
| Derivative | Synthesis Method | Application |
|---|---|---|
| Amide Analogues | EDC/HOBt Coupling | κ-Opioid Receptor Ligands |
| Ester Prodrugs | Fischer Esterification | Improved Bioavailability |
| Metal Complexes | Chelation | Catalytic Studies |
For example, coupling with oxazol-4-ylmethylamine using EDC·HCl and HOBt yields neuroactive amides (87% yield) .
Chemical Reactions Analysis
Types of Reactions
®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 187218-03-7
The compound features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets. This structural motif is often associated with neuroactive properties and has been studied for its implications in treating neurological disorders.
Neuropharmacological Applications
Research indicates that (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride may exhibit neuroprotective effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial in the context of neurodegenerative diseases such as Parkinson's disease and depression.
Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of tetrahydroisoquinoline derivatives on dopaminergic signaling pathways. The findings suggested that these compounds could enhance dopaminergic activity, providing a potential therapeutic avenue for Parkinson's disease treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
Research Findings : A recent study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antibacterial activity against Clostridioides difficile, a pathogen responsible for gastrointestinal infections. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Alkylation | Neuroprotective |
| Compound B | Acylation | Antimicrobial |
| Compound C | Hydrolysis | Anti-inflammatory |
This table illustrates how different synthetic approaches can lead to derivatives with distinct pharmacological profiles.
Drug Development
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore their potential as therapeutic agents. The focus should be on optimizing their pharmacokinetic properties and minimizing side effects.
Mechanistic Studies
Understanding the precise mechanisms through which this compound exerts its effects on biological systems will be crucial for its development as a drug. Future studies should aim to elucidate the interaction between these compounds and their molecular targets.
Mechanism of Action
The mechanism of action of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with analogs based on structural features, molecular weight, and functional groups.
Key Observations:
- Positional Isomerism: The 1-yl vs. 3-yl substitution in tetrahydroisoquinoline derivatives significantly impacts molecular geometry and biological activity. For instance, the 3-yl position in the target compound may enhance binding to chiral receptors compared to 1-yl isomers .
- Functional Groups : The acetic acid group in the target compound improves water solubility compared to ester derivatives (e.g., the ethyl ester in ), which are typically more lipophilic.
- Stereochemistry : The (R)-enantiomer may exhibit distinct pharmacokinetic properties compared to (S)-configured analogs, as seen in the (S)-ethyl ester derivative .
Limitations and Discrepancies in Data
- Molecular Formula Conflicts: lists a molecular formula of C₆H₁₂ClNO₃ for a tetrahydroisoquinoline derivative, which conflicts with the expected formula (C₁₁H₁₄ClNO₂) for such structures . This may indicate a reporting error or a distinct compound.
Biological Activity
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structure of this compound features a tetrahydroisoquinoline core that is known for its ability to interact with various biological targets. The compound's stereochemistry plays a crucial role in its biological activity.
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease (AD). Specifically, this compound has been reported to reduce amyloid-beta (Aβ) levels and enhance the expression of soluble APPα, which is protective against neuronal damage .
2. Antioxidant Properties
The compound demonstrates significant antioxidant activity by protecting neuronal cells from oxidative stress. It has been shown to alter the expression of proteins associated with oxidative stress response and mitochondrial function .
3. Anti-inflammatory Activity
Studies suggest that THIQ compounds possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate microglial activation, which is critical in neuroinflammatory conditions .
4. Antimicrobial Activity
Tetrahydroisoquinoline derivatives have exhibited antimicrobial effects against various pathogens. This includes activity against bacteria and fungi, suggesting potential applications in treating infectious diseases .
5. Inhibition of SARS-CoV-2 Mpro
Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition . This finding highlights its relevance in the context of viral infections.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic systems, contributing to its neuroprotective effects.
- Inhibition of Enzymatic Activity : Its ability to inhibit enzymes such as Mpro suggests a direct interaction with viral replication machinery.
- Regulation of Gene Expression : The compound can affect the expression levels of genes involved in oxidative stress response and inflammation.
Case Study 1: Neuroprotection in AD Models
In a study involving N2a/APP cells, treatment with this compound resulted in a significant reduction in Aβ42 levels and improved cell viability compared to untreated controls . This suggests its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed promising antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .
Q & A
Q. What synthetic routes are typically employed to prepare (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride?
The compound is synthesized via multi-step reactions, often starting with tetrahydroisoquinoline precursors. For example, similar derivatives are prepared by condensing substituted benzyl halides with tetrahydroisoquinoline cores, followed by functional group modifications (e.g., acetylation) and final hydrochloride salt formation. Key steps include acid-catalyzed cyclization and purification via recrystallization or column chromatography .
Q. How is structural confirmation and purity assessed for this compound?
Characterization relies on 1H NMR (e.g., δ 3.5–4.5 ppm for tetrahydroisoquinoline protons and δ 2.5–3.0 ppm for acetic acid protons) and mass spectrometry (e.g., m/z 227.09 for the free base). Purity is validated via HPLC (≥95% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What are the solubility and stability considerations for this compound?
The hydrochloride salt is typically soluble in polar solvents (e.g., water, methanol) but stable only under inert, dry conditions. Storage at −20°C in amber vials is recommended to prevent degradation via hydrolysis or oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Low yields in functionalization steps (e.g., <10% for sterically hindered analogs) are addressed by modifying reaction conditions:
- Use of HATU/DMAP as coupling agents for amide formation.
- Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) for sluggish substitutions.
- Purification via preparative HPLC for challenging separations .
Q. What strategies resolve contradictions in NMR data during structural elucidation?
Q. How can the tetrahydroisoquinoline core be functionalized for orexin receptor studies?
Derivatives targeting orexin receptors (e.g., OX1R antagonists) are designed by:
- Introducing electron-withdrawing groups (e.g., methanesulfonamide) at the 6-position to enhance binding affinity.
- Attaching aromatic substituents (e.g., naphthylmethyl) via reductive amination to improve selectivity .
Q. What in vitro models are suitable for evaluating biological activity?
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-SB-674042) in CHO-K1 cells expressing recombinant OX1R.
- Calcium flux assays : Monitor intracellular Ca²⁺ changes via FLIPR Tetra systems to assess antagonism .
Methodological Notes
- Synthesis Optimization : For analogs with <20% yields, consider microwave-assisted synthesis to reduce reaction times and improve efficiency.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to confirm chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
